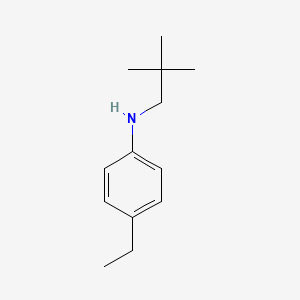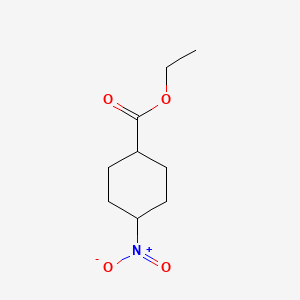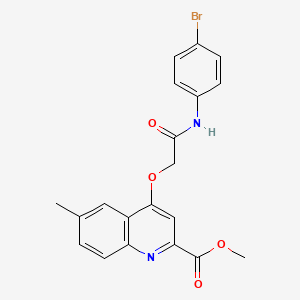
Methyl 4-(2-((4-bromophenyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several functional groups, including an amino group (NH2), a carboxylate ester group (COOCH3), and a bromophenyl group (C6H4Br). These groups are common in many organic compounds and can participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could participate in acid-base reactions, the ester group could undergo hydrolysis or transesterification, and the bromophenyl group could undergo further electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be influenced by its functional groups. For example, the presence of the polar carboxylate ester group could impact its solubility in different solvents, and the bromine atom could significantly increase its molecular weight .Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Reactions
- A study demonstrates a unified strategy for iron-catalyzed ortho-alkylation of carboxamides using 8-aminoquinoline-based aryl carboxamides, highlighting advanced synthetic techniques that could potentially be applied to derivatives of the compound for functional group modifications (Erin R. Fruchey et al., 2014).
Photolabile Protecting Groups
- Brominated hydroxyquinolines, closely related to the chemical structure of interest, are described as photolabile protecting groups with sensitivity to multiphoton excitation. This suggests potential applications in photochemistry and photopharmacology for controlled release mechanisms (O. Fedoryak & T. M. Dore, 2002).
Fluorescent Brightening Agents
- Quinoline derivatives, similar to the compound of interest, have been synthesized and evaluated for their potential use as fluorescent brightening agents, indicating applications in material sciences for enhancing the brightness of fabrics or other materials (D. W. Rangnekar & G. Shenoy, 1987).
Antihypoxic and Antioxidant Activities
- Research on derivatives of quinoline carboxylic acids demonstrates significant antihypoxic effects, suggesting the compound may have potential applications in developing treatments for conditions associated with hypoxia (I. Ukrainets et al., 2014).
Antitumor and Antimicrobial Activities
- Synthesis and evaluation of certain 4-anilino-2-phenylquinoline derivatives have shown significant cytotoxicity against cancer cells, indicating the potential for the compound of interest to serve as a lead structure in anticancer drug development (Yue Zhao et al., 2005).
- Newer quinazolinones, closely related to the target compound, have been synthesized and tested for antimicrobial activity, suggesting applications in the development of new antibiotics or antiseptic agents (J. A. Patel et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[2-(4-bromoanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4/c1-12-3-8-16-15(9-12)18(10-17(23-16)20(25)26-2)27-11-19(24)22-14-6-4-13(21)5-7-14/h3-10H,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNWCVRNNLIQEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((4-bromophenyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

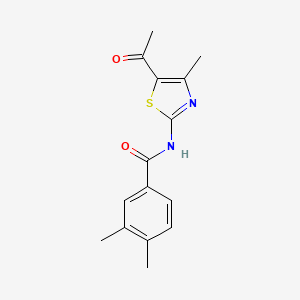
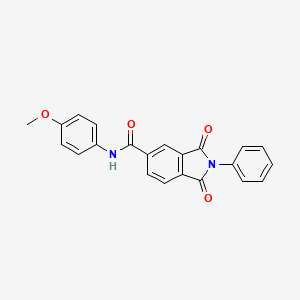
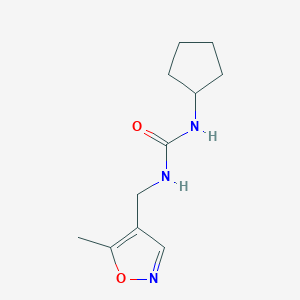
![N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2826730.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide hydrochloride](/img/structure/B2826731.png)
![1-(furan-2-ylmethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2826733.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2826734.png)
![2-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2826735.png)
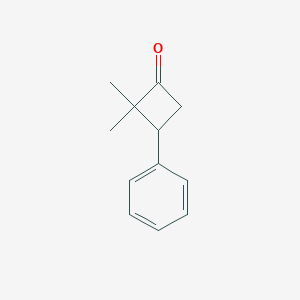
![Tert-butyl N-[(1R,5R,6R,7R)-7-phenyl-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2826737.png)
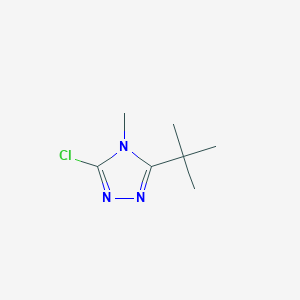
![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2826741.png)
